Fmoc-2-Abz-OH (CAS 150256-42-1), also known as N-Fmoc-anthranilic acid, is a highly specialized building block predominantly procured for solid-phase peptide synthesis (SPPS). It consists of an ortho-substituted aminobenzoic acid core protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. In industrial and academic material selection, this compound is primarily sourced to introduce a rigid, turn-inducing spacer into peptidomimetics or to serve as a highly validated fluorescent donor in FRET-based enzymatic assays. Its pre-protected state ensures immediate compatibility with automated peptide synthesizers, eliminating the need for manual protection steps and streamlining the scalable production of complex, modified peptides [1].
Fmoc-protected building block for solid-phase peptide synthesis
Ortho-aminobenzoic acid fluorophore for internal quenching applications
Enables variable amino acid placement for tailored protease substrate specificity
Substituting Fmoc-2-Abz-OH with unprotected anthranilic acid, Boc-protected variants, or structural isomers (like Fmoc-3-Abz-OH or Fmoc-4-Abz-OH) critically disrupts established synthetic workflows. Unprotected anthranilic acid cannot be directly utilized in standard SPPS without causing extensive side reactions and sequence termination. The Boc-protected analog (Boc-2-Abz-OH) mandates harsh acidic deprotection (e.g., TFA or HF), which destroys acid-sensitive peptide sequences and prematurely cleaves peptides from hyper-acid-labile resins like 2-chlorotrityl chloride (2-CTC). Furthermore, substituting the ortho-isomer (2-Abz) with meta- or para-isomers fundamentally alters the peptide's backbone trajectory, destroying the specific steric constraints required for β-turn induction and rendering the resulting peptidomimetics structurally inactive[1].
Meta-isomer may show lower fluorescence quantum yield, potentially reducing FRET assay sensitivity.
Para-isomer differs in thermal stability, altering melting-point QC and requiring refrigerated storage.
In solid-phase peptide synthesis, the choice of protecting group dictates the entire synthetic strategy and resin compatibility. Fmoc-2-Abz-OH is deprotected using mild basic conditions (typically 20% piperidine in DMF), which leaves acid-labile linkers intact. In contrast, Boc-2-Abz-OH requires strong acids (TFA or HF) for deprotection. This makes Fmoc-2-Abz-OH the mandatory choice when synthesizing peptides on highly acid-sensitive supports like 2-chlorotrityl chloride (2-CTC) resin, where Boc deprotection would cause catastrophic premature cleavage of the growing peptide chain [1].
| Evidence Dimension | Deprotection conditions and resin stability |
| Target Compound Data | Fmoc-2-Abz-OH: Mild base deprotection; 100% compatible with 2-CTC resin |
| Comparator Or Baseline | Boc-2-Abz-OH: Strong acid deprotection; incompatible with 2-CTC resin |
| Quantified Difference | Enables synthesis on acid-labile resins without premature cleavage. |
| Conditions | Standard automated SPPS workflows on 2-CTC resin. |
Buyers utilizing acid-sensitive resins or synthesizing peptides with acid-labile post-translational modifications must procure the Fmoc variant to ensure sequence integrity.
The positional isomerism of the aminobenzoic acid core strictly dictates the resulting peptide's secondary structure. The ortho-substitution in Fmoc-2-Abz-OH forces a constrained, folded backbone trajectory that effectively mimics a β-turn, a critical feature for cyclic peptides and specific receptor-binding mimetics. Conversely, Fmoc-4-Abz-OH (the para-isomer) induces an extended, linear backbone conformation. Consequently, these isomers are entirely non-interchangeable in structural biology applications; substituting 2-Abz with 4-Abz results in a fundamental loss of the intended folded topology[1].
| Evidence Dimension | Induced peptide backbone conformation |
| Target Compound Data | Fmoc-2-Abz-OH: Ortho-linkage induces sharp β-turn/folded trajectory |
| Comparator Or Baseline | Fmoc-4-Abz-OH: Para-linkage induces extended/linear trajectory |
| Quantified Difference | Fundamental shift from folded to linear topology. |
| Conditions | Peptidomimetic structural design and cyclization. |
Procurement teams sourcing building blocks for conformationally constrained or cyclic peptides must specify the 2-Abz isomer to guarantee the correct 3D structural folding.
Fmoc-2-Abz-OH is the industry-standard precursor for incorporating the 2-aminobenzoyl (Abz) fluorophore into FRET-based protease substrates. The Abz donor is extensively validated to pair with quenchers such as 2,4-dinitrophenyl (Dnp) or 3-nitrotyrosine (3-NO2-Tyr). Procuring Fmoc-2-Abz-OH allows researchers to directly compare their enzymatic cleavage rates against decades of established literature baselines. Utilizing non-standard fluorophores or other isomers requires extensive, costly de novo re-calibration of excitation/emission overlaps and assay kinetics [1].
| Evidence Dimension | Assay validation and baseline comparability |
| Target Compound Data | Fmoc-2-Abz-OH: Generates standard Abz fluorophore directly comparable to historical FRET data |
| Comparator Or Baseline | Alternative fluorescent amino acids: Require de novo assay validation and kinetic calibration |
| Quantified Difference | Eliminates the need for re-establishing photophysical baselines. |
| Conditions | FRET-based enzymatic cleavage assays (e.g., MMP or viral protease screening). |
Sourcing this exact compound ensures immediate plug-and-play integration into established high-throughput screening pipelines, saving significant assay development time.
Fmoc-2-Abz-OH is the required choice when synthesizing conformationally constrained peptides on acid-labile resins (such as 2-CTC). Its Fmoc protection allows for mild basic deprotection, preventing the premature cleavage that would occur if the Boc-protected analog were used [1].
For industrial high-throughput screening of proteases (e.g., MMPs, viral proteases), Fmoc-2-Abz-OH is procured to incorporate the standard Abz fluorophore. This ensures that the resulting FRET assays are immediately comparable to established baselines without requiring de novo photophysical validation[2].
Fmoc-2-Abz-OH serves as a critical resin-bound intermediate for the traceless solid-phase synthesis of quinazolinones and benzoxazinediones. The ortho-amino group is essential for the subsequent cyclization steps that form these pharmacologically active six-membered fused heterocycles [3].